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molecular formula C8H11NO3 B1287804 methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 362703-30-8

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No. B1287804
M. Wt: 169.18 g/mol
InChI Key: ZOCVBMSJKWEGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

Methyl cyanoacetate (2.50 mL, 28.3 mmol) and 2-bromoethyl ether (4.63 mL, 36.8 mol) were dissolved in acetone (50 ml). To this, potassium carbonate (9.78 g, 70.8 mmol) was added and the mixture was heated to reflux for 8 hours. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to give methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (2.93 g, yield: 61%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].Br[CH2:9][CH2:10][O:11][CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:1]([C:3]1([C:4]([O:6][CH3:7])=[O:5])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
4.63 mL
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
9.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCOCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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